molecular formula C8H8BrN3O B11774893 3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)-5-methylisoxazole

3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)-5-methylisoxazole

Cat. No.: B11774893
M. Wt: 242.07 g/mol
InChI Key: RHUUXRXPPRBLTQ-UHFFFAOYSA-N
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Description

3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)-5-methylisoxazole is a heterocyclic compound that features both pyrazole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)-5-methylisoxazole typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method involves the bromination of 1-methyl-1H-pyrazole to form 4-bromo-1-methyl-1H-pyrazole . This intermediate can then be reacted with a suitable isoxazole precursor under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)-5-methylisoxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)-5-methylisoxazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with unique properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)-5-methylisoxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)-5-methylisoxazole is unique due to the presence of both pyrazole and isoxazole rings, which can confer distinct chemical and biological properties compared to compounds with only one of these rings.

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

3-(4-bromo-1-methylpyrazol-3-yl)-5-methyl-1,2-oxazole

InChI

InChI=1S/C8H8BrN3O/c1-5-3-7(11-13-5)8-6(9)4-12(2)10-8/h3-4H,1-2H3

InChI Key

RHUUXRXPPRBLTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=NN(C=C2Br)C

Origin of Product

United States

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